Structural Uniqueness in Commercial Chemical Space vs. 1-(5-Nitropyridin-2-yl)piperazine
The target compound differentiates from the commercially common 1-(5-nitropyridin-2-yl)piperazine through its piperazin-2-one core. This introduces a lactam carbonyl, increasing hydrogen bond acceptor count to 5 (vs. 4 for the piperazine analog) and providing a fixed, planar geometry at the N-4 position that restricts rotatable bonds to 1 (vs. 1 for the piperazine analog but with altered spatial orientation) [1]. The presence of an additional sp²-hybridized center influences π-stacking and dipole moments, as evidenced by the distinct InChIKey (PCCBBTRAESJVKS-UHFFFAOYSA-N) [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA: 5; TPSA: 91.1 Ų |
| Comparator Or Baseline | 1-(5-Nitropyridin-2-yl)piperazine: HBA: 4; TPSA: ~61 Ų (calculated analogous to piperazine derivatives) |
| Quantified Difference | HBA: +1 (25% increase); TPSA: ~30 Ų higher (~49% increase) |
| Conditions | Computed properties based on InChI and SMILES using Cactvs/Lexichem (PubChem release 2025.09.15). |
Why This Matters
Enhanced hydrogen bond acceptor capacity and larger polar surface area directly correlate with improved aqueous solubility and altered blood-brain barrier permeability predictions (CNS MPO score reductions), guiding selection for peripheral vs. central target programs.
- [1] PubChem. (2026). Compound Summary for CID 16560914: 4-(5-Nitropyridin-2-yl)piperazin-2-one. Retrieved April 2026. View Source
